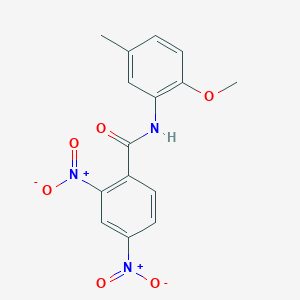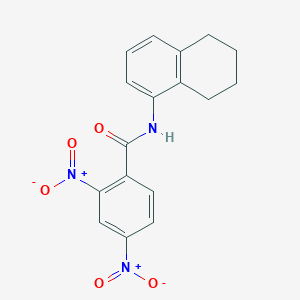![molecular formula C21H12N2O3 B401177 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401177.png)
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile typically involves the reaction of phthalic anhydride with appropriate amines or phenols. One common method includes the reaction of phthalic anhydride with 2-aminophenol under acidic conditions to form the phthalimide intermediate. This intermediate is then reacted with 4-cyanophenol in the presence of a base to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety allows it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-[2-(1,3-Dioxoisoindol-2-yl)phenoxy]benzonitrile include:
4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester: This compound has a similar phthalimide structure but with an octyl ester group instead of a phenoxy group.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound is structurally similar but lacks the phenoxy group, making it less versatile in certain chemical reactions.
Amlodipine impurity A: This compound contains a phthalimide moiety and is used as an impurity standard in pharmaceutical analysis.
Properties
Molecular Formula |
C21H12N2O3 |
|---|---|
Molecular Weight |
340.3g/mol |
IUPAC Name |
4-[2-(1,3-dioxoisoindol-2-yl)phenoxy]benzonitrile |
InChI |
InChI=1S/C21H12N2O3/c22-13-14-9-11-15(12-10-14)26-19-8-4-3-7-18(19)23-20(24)16-5-1-2-6-17(16)21(23)25/h1-12H |
InChI Key |
NKDSXFJTJMAZCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3OC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401095.png)
![2-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401099.png)






![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)


![1-[(4-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B401112.png)


